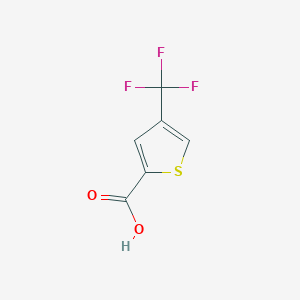

4-(Trifluoromethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPTVJAKAVUHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101249804 | |

| Record name | 4-(Trifluoromethyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-55-5 | |

| Record name | 4-(Trifluoromethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101249804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)thiophene-2-carboxylic acid can be achieved through several methodsFor example, lithiation of 2,5-di(trimethylsilyl)-3,4-dibromothiophene followed by treatment with N-fluorodibenzenesulfonimide provides the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Antibacterial Activity

4-(Trifluoromethyl)thiophene-2-carboxylic acid has demonstrated notable antibacterial properties. It has been tested against various bacterial strains, showing efficacy superior to conventional antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics, particularly against resistant strains.

Anticancer Properties

In vitro studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it has shown an IC50 value of approximately 25 μM against the breast cancer cell line MCF-7.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| HuTu80 | 30 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic potential.

Enzyme Inhibition

Research has also explored the compound's ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

| Enzyme | IC50 (μM) |

|---|---|

| AChE | 19.2 |

| COX-2 | 22.5 |

This dual inhibitory effect could be beneficial in treating conditions like Alzheimer's disease and inflammation-related disorders.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials such as polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.

Herbicidal Potential

Thiophene derivatives have been investigated for their herbicidal properties. The compound can be utilized in formulations aimed at controlling weeds while minimizing damage to crops. A study demonstrated that thiophene-2-carboxylic acid derivatives could effectively suppress the growth of various weed species.

| Weed Species | Effectiveness |

|---|---|

| Amaranthus retroflexus | Significant suppression |

| Chenopodium album | Moderate suppression |

| Helianthus annuus | Variable effectiveness |

These attributes suggest that this compound could be integrated into crop protection strategies, potentially reducing reliance on traditional herbicides.

Case Studies

- Antibacterial Efficacy Study : A comprehensive study published in a peer-reviewed journal evaluated the antibacterial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against resistant bacterial strains, supporting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed.

- Herbicidal Application Trials : Field trials assessing the herbicidal activity of thiophene derivatives demonstrated effective control over specific weed species without harming crop yields, showcasing practical agricultural applications.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in 4-(trifluoromethyl)thiophene-2-carboxylic acid enhances metabolic stability compared to halogens (e.g., Br in 5-bromobenzo[b]thiophene-2-carboxylic acid) .

- Core Structure: Benzo[b]thiophene derivatives (e.g., 4-cyanobenzo[b]thiophene-2-carboxylic acid) exhibit higher aromaticity and altered electronic properties compared to thiophene-based analogues, impacting solubility and binding interactions .

- Biological Activity: Allyloxy-substituted derivatives (e.g., ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate) demonstrate superior binding affinity to COX-2 (-10.48 kcal/mol) compared to unsubstituted carboxylic acids .

Functional Group Modifications

Table 2: Impact of Functional Groups on Activity

Physicochemical and Pharmacological Comparisons

- Melting Points: 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has a higher melting point (130–132°C) than non-aromatic substituted analogues, reflecting its crystalline stability .

- Antioxidant Activity: Bis-allyloxy-substituted diarylthiophenes (e.g., compound 10 in ) show moderate antioxidant activity (IC₅₀ ~ 50–100 µM) but are less potent than ascorbic acid.

- Solubility: Piperazine-linked derivatives (e.g., MK37) exhibit improved aqueous solubility compared to parent carboxylic acids due to basic nitrogen atoms .

Biological Activity

4-(Trifluoromethyl)thiophene-2-carboxylic acid is an intriguing compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The molecular formula is CHFO, with a molecular weight of approximately 272.24 g/mol. Its melting point ranges from 130 to 132 °C, indicating its solid state under standard conditions. The trifluoromethyl group significantly enhances the lipophilicity and biological activity of the molecule, making it a subject of interest in various studies.

Synthesis

This compound can be synthesized through several methods, including:

- Vilsmeier-Haack Reaction : This method involves the introduction of formyl groups that can subsequently be converted into carboxylic acids.

- Direct Substitution Reactions : Utilizing thiophenes as starting materials.

These synthetic routes allow for modifications that can tailor the compound's properties for specific applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has shown efficacy against various bacterial strains, including Staphylococcus aureus, outperforming conventional antibiotics like nitrofurantoin and gentamicin. This suggests its potential as a new antibacterial agent in treating resistant infections.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects against several human tumor cell lines, notably HuTu80 cells. This activity indicates potential applications in cancer therapy, where it may serve as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Studies on structure-activity relationships (SAR) reveal that small substituents on the thiophene ring are well-tolerated, and specific modifications can lead to improved potency against biological targets. For instance, SAR studies have shown that compounds with certain structural features exhibit lower IC values in inhibiting D-amino acid oxidase (DAO), with values around 7.8 µM .

Case Studies and Research Findings

- Inhibition of D-Amino Acid Oxidase : A series of thiophene-2-carboxylic acids were identified as potent inhibitors of DAO, which is implicated in various neurological disorders. The crystal structures revealed significant interactions between the thiophene ring and amino acid residues within the enzyme's active site .

- Cytotoxicity Assays : Compounds derived from this compound were evaluated for their cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The results indicated moderate to strong inhibitory effects, reinforcing its potential as an anticancer agent .

- Molecular Docking Studies : In silico studies have shown that the trifluoromethyl group facilitates strong interactions with enzyme targets through hydrogen and halogen bonding, contributing to enhanced biological activity .

Summary of Biological Activities

Q & A

Q. How can computational modeling guide the design of novel derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity to prioritize substituents .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.